19:0 Lyso PE-d5

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C24H50NO7P |

|---|---|

Molecular Weight |

500.7 g/mol |

IUPAC Name |

[(2R)-3-[2-aminoethoxy(hydroxy)phosphoryl]oxy-1,1,2,3,3-pentadeuterio-2-hydroxypropyl] nonadecanoate |

InChI |

InChI=1S/C24H50NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25/h23,26H,2-22,25H2,1H3,(H,28,29)/t23-/m1/s1/i21D2,22D2,23D |

InChI Key |

GEWUBFCXNZWHKH-GWRKHGKMSA-N |

Isomeric SMILES |

[2H][C@@](C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCCCC)(C([2H])([2H])OP(=O)(O)OCCN)O |

Canonical SMILES |

CCCCCCCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCN)O |

Origin of Product |

United States |

Foundational & Exploratory

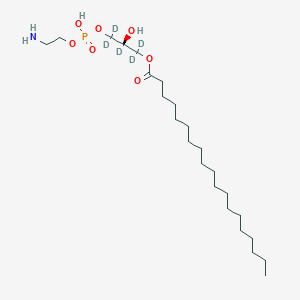

19:0 Lyso PE-d5 chemical structure and properties

This technical guide provides a comprehensive overview of the chemical structure, properties, and biological relevance of 19:0 Lyso PE-d5. It is intended for researchers, scientists, and professionals in the field of drug development and lipidomics who are utilizing stable isotope-labeled lipids as internal standards for quantitative analysis.

Chemical Identity and Properties

1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine, commonly known as this compound, is a deuterated synthetic lysophospholipid. The "d5" designation indicates that five hydrogen atoms on the glycerol (B35011) backbone have been replaced with deuterium (B1214612). This isotopic labeling makes it an ideal internal standard for mass spectrometry-based lipidomics, as it is chemically identical to its non-labeled counterpart but can be distinguished by its higher mass.[1]

Chemical Structure

The structure of this compound consists of a glycerol backbone with a nonadecanoic acid (19:0) esterified at the sn-1 position, a hydroxyl group at the sn-2 position, and a phosphoethanolamine headgroup at the sn-3 position. The five deuterium atoms are located on the glycerol component.

Chemical Identifiers:

-

Systematic Name: 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine[2]

-

SMILES: [2H]--INVALID-LINK--(C([2H])([2H])OP(=O)(O)OCCN)O[3]

-

InChI: InChI=1S/C24H50NO7P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-24(27)30-21-23(26)22-32-33(28,29)31-20-19-25/h23,26H,2-22,25H2,1H3,(H,28,29)/t23-/m1/s1/i21D2,22D2,23D[3]

-

CAS Number: 2342575-09-9[2]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

| Property | Value | Source |

| Molecular Formula | C24H45D5NO7P | [2] |

| Formula Weight | 500.67 g/mol | [2] |

| Exact Mass | 500.36 Da | [2] |

| Monoisotopic Mass | 500.36386 Da | [3] |

| Purity | >99% | [2] |

| Physical State | Solid | - |

| Storage Temperature | -20°C | [2] |

| Stability | 1 Year | [2] |

| Hygroscopic | No | [2] |

| Light Sensitive | No | [2] |

Predicted Mass Spectrometry Data

The table below lists the predicted collision cross-section (CCS) values for various adducts of this compound, which is crucial for its identification in mass spectrometry.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]+ | 501.37114 | 213.9 |

| [M+Na]+ | 523.35308 | 215.5 |

| [M-H]- | 499.35658 | 209.3 |

| [M+NH4]+ | 518.39768 | 214.1 |

| [M+K]+ | 539.32702 | 214.0 |

| [M+H-H2O]+ | 483.36112 | 198.2 |

| [M+HCOO]- | 545.36206 | 224.8 |

| [M+CH3COO]- | 559.37771 | 242.0 |

| Data sourced from PubChem[3] |

Experimental Protocols

This compound is primarily used as an internal standard in lipidomics for the quantification of lysophosphatidylethanolamines (LysoPEs) and other lipid species by mass spectrometry (LC-MS/MS).

General Protocol for Use as an Internal Standard

The following workflow outlines the general steps for using this compound as an internal standard in a lipidomics experiment.

Methodology:

-

Preparation of Internal Standard Stock Solution: Prepare a stock solution of this compound in a suitable organic solvent (e.g., DCM:Methanol 1:1) at a known concentration.

-

Spiking: Add a precise amount of the this compound internal standard solution to the biological sample before the lipid extraction step. This ensures that the internal standard undergoes the same extraction and analysis conditions as the endogenous lipids.

-

Lipid Extraction: Perform lipid extraction using a standard protocol such as the Folch or Bligh-Dyer method.

-

LC-MS/MS Analysis: Analyze the extracted lipids using a liquid chromatography-tandem mass spectrometry (LC-MS/MS) system. The chromatographic separation allows for the resolution of different lipid species, while the mass spectrometer detects and fragments the lipids for identification and quantification.

-

Data Processing and Quantification: The concentration of the endogenous LysoPEs is determined by comparing the peak area of the endogenous lipid to the peak area of the this compound internal standard. The known concentration of the internal standard allows for accurate quantification of the target analytes.

Biological Significance and Signaling Pathways

Lysophosphatidylethanolamine (LPE) is a bioactive lysophospholipid that plays a role in various cellular processes, including cell signaling, regulation of inflammation, and lipid metabolism.[4][5] While 19:0 Lyso PE is a synthetic compound not naturally abundant, the study of LPEs provides context for its use in research.

LPE in Lipid Metabolism

Studies in human liver-derived cell lines have shown that LPE can influence lipid accumulation and metabolism.[4] LPE supplementation has been observed to induce the formation of lipid droplets and alter the profiles of triacylglycerols (TAGs).[4] Furthermore, LPE can downregulate the expression of genes involved in TAG hydrolysis and fatty acid biosynthesis.[4]

LPE in Plant Immunity

In plants, LPE is recognized as a signaling molecule involved in the innate immune response, particularly against hemibiotrophic pathogens.[6] LPE treatment has been shown to induce the expression of genes related to the biosynthesis and signaling of salicylic (B10762653) acid (SA), a key defense hormone.[6] This response is part of the PAMP-triggered immunity (PTI) pathway.

Conclusion

This compound is a high-purity, stable isotope-labeled lipid that serves as an essential tool for accurate quantification in lipidomics research. Its well-characterized chemical and physical properties make it a reliable internal standard for mass spectrometry-based analyses. Understanding the broader biological roles of lysophosphatidylethanolamines in signaling and metabolism provides a valuable context for research involving this class of lipids. The experimental protocols and pathway diagrams provided in this guide offer a framework for the effective application of this compound in scientific investigations.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. avantiresearch.com [avantiresearch.com]

- 3. PubChemLite - this compound (C24H50NO7P) [pubchemlite.lcsb.uni.lu]

- 4. researchgate.net [researchgate.net]

- 5. avantiresearch.com [avantiresearch.com]

- 6. Lyso-phosphatidylethanolamine primes the plant immune system and promotes basal resistance against hemibiotrophic pathogens - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: 19:0 Lyso PE-d5 Certificate of Analysis

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the deuterated lysophosphatidylethanolamine, 19:0 Lyso PE-d5. It is designed to be a comprehensive resource for researchers, scientists, and drug development professionals who utilize this internal standard in their analytical workflows. This document summarizes the key specifications from the certificate of analysis, details relevant experimental protocols, and provides visual representations of typical experimental workflows.

Quantitative Data Summary

The following tables summarize the quantitative data for this compound, as derived from its certificate of analysis and product specifications.[1][2]

Table 1: General Properties

| Property | Value |

| Product Name | 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5 |

| Synonym | This compound |

| Purity | >99%[1] |

| Physical Form | Solution in 1:1 DCM:Methanol[1] |

| Storage Temperature | -20°C[1] |

| Stability | 1 Year[1] |

| Hygroscopic | No[1] |

| Light Sensitive | No[1] |

Table 2: Chemical and Physical Data

| Property | Value |

| Molecular Formula | C₂₄H₄₅D₅NO₇P[1] |

| Formula Weight | 500.67 g/mol [1] |

| Exact Mass | 500.36 Da[1] |

| CAS Number | 2342575-09-9[1] |

Table 3: Elemental Composition

| Element | Percentage |

| Carbon (C) | 57.58%[1] |

| Hydrogen (H) | 11.07%[1] |

| Nitrogen (N) | 2.80%[1] |

| Oxygen (O) | 22.37%[1] |

| Phosphorus (P) | 6.19%[1] |

Experimental Protocols

This compound is primarily utilized as an internal standard in mass spectrometry-based lipidomics for the accurate quantification of lysophosphatidylethanolamines and other lipid species. Below are detailed methodologies for key experiments where this standard is employed.

Lipid Extraction from Biological Samples (MTBE Method)

This protocol describes a methyl-tert-butyl ether (MTBE) based lipid extraction method suitable for a variety of biological samples, such as plasma, serum, or cell pellets.

Materials:

-

Biological sample (e.g., 20 µL plasma)

-

Methanol (MeOH), pre-chilled

-

Methyl-tert-butyl ether (MTBE), pre-chilled

-

This compound internal standard solution

-

Water (LC-MS grade)

-

Vortex mixer

-

Centrifuge (capable of 4°C and >10,000 x g)

-

Pipettes

-

Sample tubes (glass or certified low-binding plastic)

-

Nitrogen or vacuum evaporator

Procedure:

-

To a clean sample tube, add the biological sample.

-

Add a known amount of this compound internal standard solution to the sample.

-

Add 200 µL of cold methanol.

-

Vortex the mixture vigorously for 1 minute.

-

Add 800 µL of cold MTBE.

-

Vortex for 20 minutes at 4°C.

-

Add 200 µL of water to induce phase separation.

-

Vortex for 1 minute.

-

Centrifuge at 10,000 x g for 10 minutes at 4°C.

-

Carefully collect the upper organic phase, which contains the lipids.

-

Dry the collected organic phase under a stream of nitrogen or using a vacuum evaporator.

-

The dried lipid extract can be stored at -80°C until analysis.

-

For LC-MS analysis, reconstitute the dried extract in an appropriate solvent, such as acetonitrile/isopropanol/water (65:30:5, v/v/v).

Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol outlines a general procedure for the analysis of lysophosphatidylethanolamines using a reversed-phase LC coupled to a tandem mass spectrometer.

Instrumentation and Materials:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Tandem mass spectrometer (e.g., triple quadrupole or Q-TOF) with an electrospray ionization (ESI) source

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

-

Reconstituted lipid extract containing this compound

Procedure:

-

LC Separation:

-

Set the column temperature to 50°C.

-

Set the flow rate to 0.3 mL/min.

-

Equilibrate the column with 90% Mobile Phase A and 10% Mobile Phase B.

-

Inject the reconstituted lipid extract.

-

Apply a gradient to separate the lipid species. A typical gradient might be:

-

0-2 min: 10% B

-

2-15 min: Ramp to 90% B

-

15-20 min: Hold at 90% B

-

20-21 min: Ramp back to 10% B

-

21-25 min: Re-equilibrate at 10% B

-

-

-

MS/MS Detection:

-

Operate the ESI source in positive ion mode.

-

Set the ion source parameters (e.g., capillary voltage, source temperature) according to the manufacturer's recommendations.

-

Perform a precursor ion scan or multiple reaction monitoring (MRM) to detect the specific transitions for the target lysophosphatidylethanolamines and the this compound internal standard.

-

For this compound: Monitor the transition of the precursor ion [M+H]⁺ to a specific fragment ion.

-

For endogenous Lyso PEs: Monitor the corresponding transitions for each species of interest.

-

-

-

Quantification:

-

Integrate the peak areas for the endogenous lysophosphatidylethanolamines and the this compound internal standard.

-

Calculate the concentration of each analyte by comparing the ratio of its peak area to the peak area of the internal standard against a calibration curve.

-

Mandatory Visualizations

The following diagrams illustrate common workflows and logical relationships relevant to the use of this compound.

Caption: General workflow for a lipidomics experiment using an internal standard.

Caption: Step-by-step workflow for the MTBE lipid extraction protocol.

Caption: Logical relationship between LC and MS components in a typical setup.

References

Commercial Sources and Technical Guide for 19:0 Lyso PE-d5

For researchers, scientists, and drug development professionals utilizing lipidomics and mass spectrometry, 19:0 Lyso PE-d5 (1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5) serves as a critical internal standard for the accurate quantification of lysophosphatidylethanolamines (LPEs). Its deuterated nature allows it to be distinguished from endogenous LPE species, ensuring precise measurements in complex biological matrices. This guide provides an in-depth overview of commercial sources for this compound, its technical specifications, and a generalized experimental protocol for its application.

Commercial Availability

This compound is a specialized lipid standard available from a limited number of reputable suppliers. The primary manufacturer is Avanti Polar Lipids, with global distribution handled by MilliporeSigma (Merck outside of the United States and Canada).

Table 1: Commercial Sources for this compound

| Supplier | Product Name | Catalog Number | Purity | Formulation | Storage |

| Avanti Polar Lipids | This compound | 856716L | >99% | 1 mg/mL in chloroform (B151607):methanol (B129727) (1:1) | -20°C |

| MilliporeSigma (Distributor) | This compound, Avanti | 856716L | >99% | 1 mg/mL | -20°C |

| MedChemExpress | This compound | HY-139369 | Not specified | Not specified | -20°C |

Technical Specifications

A comprehensive understanding of the physicochemical properties of this compound is essential for its proper handling and use in experimental settings.

Table 2: Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₄H₄₅D₅NO₇P |

| Molecular Weight | 500.67 g/mol |

| Exact Mass | 500.3639 |

| CAS Number | 2342575-09-9 |

| Physical State | Solution |

| Stability | Stable for at least one year when stored at -20°C as recommended. |

Experimental Protocol: Quantification of Lysophosphatidylethanolamines in Biological Samples using this compound as an Internal Standard

The following is a generalized protocol for the extraction and analysis of LPEs from biological samples, such as plasma or serum, using this compound as an internal standard with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Preparation of Internal Standard Working Solution

-

Thaw the this compound stock solution at room temperature.

-

Prepare a working solution by diluting the stock solution with an appropriate solvent, such as methanol or isopropanol (B130326), to a final concentration suitable for your experimental needs (e.g., 10 µg/mL). The optimal concentration will depend on the sensitivity of the mass spectrometer and the expected concentration of endogenous LPEs in the samples.

Sample Preparation and Lipid Extraction

This protocol outlines a common protein precipitation and liquid-liquid extraction method.

-

Sample Aliquoting: In a clean microcentrifuge tube, add a specific volume of your biological sample (e.g., 50 µL of plasma).

-

Internal Standard Spiking: Add a known volume of the this compound internal standard working solution to each sample. This step is critical for accurate quantification as the internal standard will account for variations in extraction efficiency and instrument response.

-

Protein Precipitation and Extraction:

-

Add a pre-cooled extraction solvent, such as a mixture of chloroform and methanol (e.g., 2:1 v/v), to the sample. The volume of the extraction solvent should be significantly larger than the sample volume (e.g., 300 µL).

-

Vortex the mixture vigorously for at least 1 minute to ensure thorough mixing and protein precipitation.

-

Incubate the samples at a low temperature (e.g., -20°C for 10 minutes or on ice for 15 minutes) to enhance protein precipitation.

-

-

Phase Separation:

-

Add water or an aqueous solution to induce phase separation.

-

Centrifuge the samples at high speed (e.g., 10,000 x g) for 10-15 minutes at 4°C. This will result in two distinct phases: an upper aqueous phase and a lower organic phase containing the lipids.

-

-

Lipid Collection:

-

Carefully collect the lower organic phase containing the extracted lipids, avoiding the protein pellet at the interface.

-

Transfer the organic phase to a new clean tube.

-

-

Solvent Evaporation and Reconstitution:

-

Dry the extracted lipids under a gentle stream of nitrogen gas.

-

Reconstitute the dried lipid extract in a solvent compatible with your LC-MS/MS system, such as a mixture of isopropanol and acetonitrile (B52724).

-

LC-MS/MS Analysis

-

Chromatographic Separation:

-

Inject the reconstituted samples onto a suitable liquid chromatography system. A reverse-phase C18 or a HILIC column is commonly used for the separation of lysophospholipids.

-

Employ a gradient elution with mobile phases typically consisting of water and acetonitrile or methanol, often with additives like formic acid or ammonium (B1175870) formate (B1220265) to improve ionization.

-

-

Mass Spectrometry Detection:

-

Analyze the eluent using a tandem mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode.

-

Set the mass spectrometer to monitor the specific precursor-to-product ion transitions for both the endogenous LPEs of interest and the this compound internal standard. The d5-label on the internal standard will result in a 5 Dalton mass shift compared to its non-labeled counterpart, allowing for their distinct detection.

-

-

Data Analysis:

-

Integrate the peak areas for each endogenous LPE and the this compound internal standard.

-

Calculate the ratio of the peak area of each analyte to the peak area of the internal standard.

-

Quantify the concentration of each LPE in the original sample by comparing the area ratios to a calibration curve generated using known concentrations of non-labeled LPE standards.

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the quantification of LPEs using a deuterated internal standard.

Caption: A generalized workflow for quantitative lipidomics analysis.

Technical Guide: 19:0 Lyso PE-d5 for Advanced Lipidomic Research

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 19:0 Lyso PE-d5 (1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5), a critical internal standard for mass spectrometry-based lipidomics. Accurate quantification of lysophosphatidylethanolamines (Lyso PEs) is essential for understanding their roles in various physiological and pathological processes. The use of a stable isotope-labeled internal standard like this compound is paramount for achieving the precision and accuracy required in complex biological samples.

Core Compound Specifications

This compound is a synthetic lysophospholipid containing a C19:0 fatty acid at the sn-1 position and a deuterated phosphoethanolamine headgroup. The five deuterium (B1214612) atoms provide a distinct mass shift, enabling its use as an internal standard for the quantification of endogenous Lyso PE species.

| Parameter | Specification | Source |

| Chemical Name | 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5 | Avanti Polar Lipids[1] |

| Synonyms | 19:0 lysophosphatidylethanolamine-d5 | MedChemExpress |

| CAS Number | 2342575-09-9 | Avanti Polar Lipids[1] |

| Molecular Formula | C₂₄H₄₅D₅NO₇P | Avanti Polar Lipids[1] |

| Molecular Weight | 500.67 g/mol | Avanti Polar Lipids[1] |

| Purity | >99% | Avanti Polar Lipids, Sigma-Aldrich[1][2] |

| Suppliers | Avanti Polar Lipids, Merck/Sigma-Aldrich | Avanti Polar Lipids, Sigma-Aldrich[1][2] |

| Storage | -20°C | Avanti Polar Lipids, Sigma-Aldrich[1][2] |

| Physical Form | Solution in Dichloromethane:Methanol (1:1) or powder | Avanti Polar Lipids[1] |

Quality Control and Experimental Protocols

The high purity of this compound is critical for its function as an internal standard. Suppliers like Avanti Polar Lipids employ a rigorous quality control process to ensure the identity and purity of each batch. A typical Certificate of Analysis includes the following tests:

Mass Spectrometry (MS)

Objective: To confirm the molecular weight and structural integrity of the compound, including the presence of the deuterium label.

Methodology:

-

Instrumentation: Electrospray Ionization Mass Spectrometry (ESI-MS).

-

Sample Preparation: The sample is diluted in an appropriate solvent (e.g., methanol/chloroform) and infused into the mass spectrometer.

-

Analysis: The mass spectrum is analyzed to confirm the presence of the parent ion corresponding to the molecular weight of this compound. Fragmentation analysis (MS/MS) is also performed to verify the structure. The characteristic fragmentation of lysophosphatidylethanolamines involves the neutral loss of the phosphoethanolamine headgroup (141 Da).[3][4] The presence of the d5 label in the headgroup fragment confirms the isotopic enrichment.

-

Expected Result: The mass spectrum should show a prominent peak corresponding to the calculated molecular weight of this compound. Fragmentation should be consistent with the known fragmentation patterns of lysophosphatidylethanolamines.

Proton Nuclear Magnetic Resonance (¹H-NMR) Spectroscopy

Objective: To verify the chemical structure of the molecule.

Methodology:

-

Instrumentation: High-field NMR spectrometer (e.g., 400 MHz or higher).

-

Sample Preparation: The sample is dissolved in a deuterated solvent (e.g., CDCl₃/MeOD mixture).

-

Analysis: The ¹H-NMR spectrum is acquired and analyzed for chemical shifts, splitting patterns, and integration values of the protons in the molecule.

-

Expected Result: The spectrum should be consistent with the structure of 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine, showing characteristic peaks for the fatty acid chain, glycerol (B35011) backbone, and ethanolamine (B43304) headgroup protons.

Thin-Layer Chromatography (TLC)

Objective: To assess the purity of the compound and detect any non-lipid or lipid impurities.

Methodology:

-

Stationary Phase: Silica gel 60 TLC plate.[5] Some methods suggest impregnating the plate with boric acid to improve the separation of certain phospholipids (B1166683).[6][7]

-

Mobile Phase: A variety of solvent systems can be used for phospholipid separation. A common system is a mixture of chloroform, methanol, and ammonium (B1175870) hydroxide.

-

Sample Application: A small amount of the sample is spotted onto the TLC plate.

-

Development: The plate is placed in a developing chamber containing the mobile phase.

-

Visualization: After development, the plate is dried and visualized using reagents such as iodine vapor, primuline (B81338) spray, or charring with a sulfuric acid solution.[6]

-

Expected Result: A single major spot should be observed, indicating a purity of >99%.

Application in Lipidomics: A Workflow

This compound is primarily used as an internal standard in quantitative lipidomics studies employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).[8][9] Its addition to a biological sample at a known concentration allows for the correction of variability introduced during sample preparation and analysis, leading to accurate quantification of endogenous Lyso PE species.

Caption: Quality Control Workflow for this compound.

The diagram above illustrates a typical quality control workflow for ensuring the purity and identity of this compound before its use as a certified internal standard in research applications.

Signaling Pathways and Relevance

Lysophospholipids, including Lyso PEs, are not merely metabolic intermediates but also act as signaling molecules involved in various cellular processes.[10] While specific signaling pathways directly initiated by 19:0 Lyso PE are not extensively characterized, lysophospholipids in general are known to interact with G protein-coupled receptors (GPCRs) to elicit downstream effects. The accurate measurement of different Lyso PE species, facilitated by internal standards like this compound, is crucial for elucidating their specific roles in health and disease.

Caption: Generalized Lysophospholipid Signaling Pathway.

This diagram depicts a generalized signaling pathway for lysophospholipids like Lyso PE, highlighting their interaction with GPCRs to initiate intracellular signaling cascades that regulate various cellular functions. The precise quantification of Lyso PE species using standards such as this compound is essential for studying these pathways.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. sigmaaldrich.cn [sigmaaldrich.cn]

- 3. Electrospray Ionization with Low-energy Collisionally Activated Dissociation Tandem Mass Spectrometry of Glycerophospholipids: Mechanisms of Fragmentation and Structural Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Thin-Layer Chromatography of Phospholipids - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. TLC of phospholipids | Cyberlipid [cyberlipid.gerli.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Analysis of serum lysophosphatidylethanolamine levels in patients with non-alcoholic fatty liver disease by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. lipotype.com [lipotype.com]

An In-Depth Technical Guide to the Synthesis and Characterization of 19:0 Lyso PE-d5

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine (19:0 Lyso PE-d5). This deuterated lysophospholipid is a valuable tool in lipidomic research and drug development, primarily serving as an internal standard for mass spectrometry-based quantification of lysophosphatidylethanolamines (LPEs) and as a tracer in metabolic studies.[1][2] The incorporation of five deuterium (B1214612) atoms on the glycerol (B35011) backbone provides a distinct mass shift, enabling accurate differentiation from endogenous, non-deuterated analogues.

Physicochemical and Characterization Data

The accurate characterization of this compound is crucial for its application. The following tables summarize its key physicochemical properties and the expected results from various analytical techniques.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| Chemical Name | 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine | [3] |

| Molecular Formula | C₂₄H₄₅D₅NO₇P | [3] |

| Formula Weight | 500.67 g/mol | [3] |

| Exact Mass | 500.36 Da | [3] |

| Purity | >99% | |

| Physical State | Solution (commonly in Dichloromethane:Methanol 1:1) | [3] |

| Storage Temperature | -20°C |

Table 2: Expected Analytical Characterization Data for this compound

| Analytical Technique | Expected Results |

| ¹H NMR | Signals corresponding to the nonadecanoyl chain protons, and protons on the ethanolamine (B43304) headgroup. The glycerol backbone protons will be absent or significantly reduced in intensity. |

| ³¹P NMR | A single resonance characteristic of the phosphodiester in a phosphatidylethanolamine (B1630911) headgroup, typically around 0.42 ppm.[4] |

| LC-MS/MS (Negative Ion Mode) | Precursor Ion [M-H]⁻: m/z ~499.36. Characteristic Fragment Ions: Loss of the phosphoethanolamine headgroup; ions corresponding to the nonadecanoate (B1228766) anion. |

| High-Resolution Mass Spectrometry (HRMS) | Provides the exact mass of the molecule, confirming the elemental composition and the presence of the five deuterium atoms. |

Synthesis of this compound

The chemical synthesis of this compound can be approached through several routes. A common strategy involves the use of a stereospecific, deuterated glycerol precursor. The following is a representative, multi-step synthetic protocol based on established methods for lysophospholipid synthesis.

Experimental Protocol: Chemical Synthesis

Materials:

-

sn-Glycerol-d5-3-phosphate

-

Nonadecanoic acid

-

Dicyclohexylcarbodiimide (DCC)

-

4-(Dimethylamino)pyridine (DMAP)

-

Aminoethanol

-

Trityl chloride

-

Pyridine

-

Appropriate solvents (e.g., dichloromethane, chloroform, methanol)

-

Silica (B1680970) gel for column chromatography

Procedure:

-

Protection of Aminoethanol: The amino group of aminoethanol is protected, for example, with a trityl group by reacting it with trityl chloride in the presence of a base like pyridine.

-

Phosphorylation: The protected aminoethanol is then used to phosphorylate a suitable protected glycerol derivative.

-

Acylation: The sn-1 hydroxyl group of the glycerol backbone is selectively acylated with nonadecanoic acid using a coupling agent such as DCC and a catalyst like DMAP. This step is crucial for introducing the 19:0 fatty acid chain.

-

Deprotection: The protecting groups on the phosphate (B84403) and amino moieties are removed under appropriate conditions to yield the final product, this compound.

-

Purification: The final compound is purified by silica gel column chromatography to ensure high purity (>99%).

Caption: A generalized workflow for the chemical synthesis of this compound.

Characterization of this compound

Thorough characterization is essential to confirm the identity, purity, and structural integrity of the synthesized this compound. The following are detailed protocols for the key analytical techniques.

Experimental Protocol: NMR Spectroscopy

¹H and ³¹P NMR Analysis:

-

Sample Preparation: Dissolve approximately 1-5 mg of this compound in a suitable deuterated solvent (e.g., CDCl₃:CD₃OD mixture).

-

¹H NMR Spectroscopy: Acquire the proton NMR spectrum. The spectrum should show characteristic peaks for the long-chain fatty acid and the ethanolamine headgroup. The signals corresponding to the glycerol backbone protons should be absent or significantly diminished.

-

³¹P NMR Spectroscopy: Acquire the phosphorus-31 NMR spectrum. A single peak is expected, confirming the presence of a single phosphorus environment.[4] The chemical shift should be consistent with that of a glycerophosphoethanolamine.[4]

Experimental Protocol: Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

LC-MS/MS Analysis:

-

Chromatography:

-

Column: A C18 reversed-phase column is typically used for lipid analysis.

-

Mobile Phase: A gradient of solvents such as water, acetonitrile, and isopropanol, often with additives like ammonium (B1175870) formate (B1220265) or acetate (B1210297) to improve ionization.

-

Flow Rate: A typical flow rate is between 0.2-0.5 mL/min.

-

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI) in both positive and negative ion modes should be used for comprehensive analysis.

-

Full Scan (MS1): Acquire a full scan to determine the m/z of the precursor ion. For this compound, the [M-H]⁻ ion at m/z ~499.36 is expected in negative mode.

-

Tandem MS (MS/MS): Perform fragmentation of the precursor ion to confirm its identity. Key fragments in negative ion mode include the loss of the phosphoethanolamine headgroup and the nonadecanoate anion.

-

Role in Signaling Pathways and Research Applications

Lysophosphatidylethanolamines (LPEs) are bioactive lipids involved in various cellular signaling processes.[5][6] While the biological activity of the deuterated form is expected to be similar to its non-deuterated counterpart, the primary role of this compound in research is not as a direct modulator of these pathways but as a tool to study them.

Applications in Research and Drug Development:

-

Internal Standard: Due to its structural similarity and distinct mass, this compound is an ideal internal standard for the accurate quantification of endogenous LPEs in complex biological samples using LC-MS/MS.[2]

-

Metabolic Tracer: The deuterium label allows researchers to trace the metabolic fate of LPEs in cells and organisms, providing insights into their biosynthesis, degradation, and conversion to other lipid species.[7][8]

-

Drug Discovery: By enabling precise measurement of LPE levels, this compound can aid in the discovery and development of drugs that target lysophospholipid metabolism and signaling, which have been implicated in various diseases.[5]

Caption: General signaling pathway of lysophosphatidylethanolamine (LPE).

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pharmaffiliates.com [pharmaffiliates.com]

- 3. avantiresearch.com [avantiresearch.com]

- 4. High resolution 31P NMR of extracted phospholipids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Lysophospholipid receptors in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Role of Lysophospholipid Metabolism in Chronic Myelogenous Leukemia Stem Cells [mdpi.com]

- 7. Site-specifically deuterated essential lipids as new drugs against neuronal, retinal and vascular degeneration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

The Indispensable Role of Deuterated Standards in Quantitative Lipidomics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The burgeoning field of lipidomics, the comprehensive study of lipids in biological systems, holds immense promise for unraveling the complexities of cellular metabolism, identifying disease biomarkers, and accelerating drug development. However, the inherent intricacy of the lipidome and the analytical challenges of mass spectrometry (MS)-based techniques necessitate robust methodologies to ensure data accuracy and reproducibility. This technical guide delves into the critical role of deuterated internal standards in achieving reliable and precise quantification of lipids, providing a cornerstone for high-quality lipidomics research.

The Foundation of Accurate Quantification: Stable Isotope Dilution

At the heart of quantitative lipidomics lies the principle of stable isotope dilution (SID). This powerful technique involves the addition of a known quantity of a stable isotope-labeled version of the analyte of interest—in this case, a deuterated lipid—to a sample at the earliest stage of analysis. These deuterated standards are chemically identical to their endogenous counterparts but possess a slightly higher mass due to the replacement of hydrogen atoms with deuterium. This mass difference allows for their distinct detection by the mass spectrometer.

The fundamental advantage of this approach is that the deuterated internal standard acts as a perfect surrogate, experiencing the same sample preparation inefficiencies, matrix effects, and ionization suppression or enhancement as the endogenous analyte. By measuring the ratio of the signal intensity of the endogenous lipid to that of the deuterated standard, researchers can accurately determine the concentration of the target lipid, effectively normalizing for variations that occur throughout the analytical workflow.[1][2]

Key Advantages of Employing Deuterated Standards:

-

Correction for Matrix Effects: Biological samples are complex mixtures that can significantly impact the ionization efficiency of target analytes in the mass spectrometer, a phenomenon known as the matrix effect. Studies have shown that matrix effects can lead to ion suppression or enhancement of 10-40%.[3] Deuterated standards co-elute with their endogenous analogs, experiencing the same matrix effects and allowing for accurate correction.[3]

-

Compensation for Sample Loss: During the multi-step processes of lipid extraction, purification, and derivatization, some sample loss is inevitable. Since the deuterated standard is added at the beginning, any loss of the standard will be proportional to the loss of the endogenous analyte, ensuring that the final calculated concentration remains accurate.

-

Improved Precision and Accuracy: The use of deuterated internal standards significantly reduces the coefficient of variation (%CV) in quantitative measurements, leading to higher precision and accuracy. This is crucial for detecting subtle but biologically significant changes in lipid profiles.[1][4][5]

-

Enhanced Inter-laboratory and Inter-batch Reproducibility: By minimizing the impact of experimental variability, deuterated standards are essential for ensuring that results are consistent and comparable across different analytical batches and even between different laboratories.[4]

Data Presentation: The Impact of Deuterated Standards on Quantitative Precision

The following tables summarize the quantitative performance improvements achieved by incorporating deuterated internal standards in lipidomics workflows.

Table 1: Comparison of Coefficient of Variation (%CV) for Lipid Quantification with and without Internal Standards. This table illustrates the typical reduction in analytical variability observed when using deuterated internal standards.

| Lipid Class | Analytical Method | %CV without Internal Standard (Typical Range) | %CV with Deuterated Internal Standard (Typical Range) |

| Phosphatidylcholines (PC) | LC-MS/MS | 15-30% | <15% |

| Triacylglycerols (TAG) | LC-MS/MS | 20-40% | <20% |

| Free Fatty Acids (FFA) | LC-MS/MS | 25-50% | <15% |

| Sphingomyelins (SM) | LC-MS/MS | 15-35% | <15% |

Note: The %CV values are representative and can vary depending on the specific lipid species, sample matrix, and analytical platform.[6][7]

Table 2: Linearity and Limits of Quantification for a Typical Lipidomics Assay Using Deuterated Standards. This table demonstrates the wide dynamic range and sensitivity achievable with stable isotope dilution methods.

| Lipid Species | Linear Range (ng/mL) | R² | Limit of Detection (LOD) (ng/mL) | Limit of Quantification (LOQ) (ng/mL) |

| Prostaglandin E2 (PGE2) | 0.1 - 100 | >0.99 | 0.05 | 0.15 |

| Leukotriene B4 (LTB4) | 0.1 - 100 | >0.99 | 0.04 | 0.12 |

| Palmitic Acid (16:0) | 1 - 1000 | >0.99 | 0.5 | 1.5 |

| Cholesterol | 10 - 5000 | >0.99 | 5 | 15 |

Data adapted from representative lipidomics studies.[3]

Experimental Protocols: A Step-by-Step Guide

Detailed and standardized experimental protocols are fundamental to reproducible lipidomics research. The following sections outline the key methodologies for lipid extraction and LC-MS/MS analysis incorporating deuterated internal standards.

Protocol 1: Lipid Extraction from Plasma using a Modified Folch Method

This protocol describes a common liquid-liquid extraction method for isolating lipids from plasma samples.

Materials:

-

Plasma samples

-

Deuterated internal standard mixture (containing standards for each lipid class of interest)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution

-

Glass centrifuge tubes with PTFE-lined caps

-

Nitrogen evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Preparation: Thaw plasma samples on ice.

-

Internal Standard Spiking: To a clean glass centrifuge tube, add a precise volume of the deuterated internal standard mixture.

-

Sample Addition: Add a known volume of the plasma sample (e.g., 50 µL) to the tube containing the internal standards.

-

Solvent Addition: Add 2 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortexing: Vortex the tube vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 0.4 mL of 0.9% NaCl solution to the tube and vortex for another minute.

-

Centrifugation: Centrifuge the sample at 2,000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Lipid Collection: Carefully collect the lower organic layer (containing the lipids) using a glass Pasteur pipette and transfer it to a new clean tube.

-

Drying: Evaporate the solvent from the collected organic phase under a gentle stream of nitrogen.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable solvent (e.g., methanol/chloroform 1:1, v/v) for LC-MS analysis.

Protocol 2: Quantitative Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This protocol provides a general workflow for the quantitative analysis of lipids using a triple quadrupole mass spectrometer.

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Triple Quadrupole Mass Spectrometer with an Electrospray Ionization (ESI) source

Chromatographic Conditions (Example for Reversed-Phase Separation):

-

Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.7 µm particle size)

-

Mobile Phase A: Acetonitrile/Water (60:40, v/v) with 10 mM ammonium (B1175870) formate (B1220265) and 0.1% formic acid

-

Mobile Phase B: Isopropanol/Acetonitrile (90:10, v/v) with 10 mM ammonium formate and 0.1% formic acid

-

Flow Rate: 0.4 mL/min

-

Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic lipids.

-

Column Temperature: 55°C

Mass Spectrometry Conditions:

-

Ionization Mode: Electrospray Ionization (ESI), positive and negative modes

-

Scan Type: Multiple Reaction Monitoring (MRM)

-

MRM Transitions: Specific precursor-to-product ion transitions are monitored for each endogenous lipid and its corresponding deuterated internal standard.

-

Optimization: Ion source parameters (e.g., capillary voltage, source temperature) and collision energies for each MRM transition should be optimized for maximum sensitivity.

Data Analysis:

-

Peak Integration: Integrate the chromatographic peaks for each analyte and its corresponding internal standard.

-

Ratio Calculation: Calculate the peak area ratio of the endogenous analyte to the deuterated internal standard.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratios of calibration standards against their known concentrations.

-

Quantification: Determine the concentration of the analyte in the unknown samples by interpolating their peak area ratios from the calibration curve.

Mandatory Visualizations: Workflows and Pathways

The following diagrams, created using the DOT language, illustrate key concepts and workflows in quantitative lipidomics.

Caption: Principle of Stable Isotope Dilution.

Caption: A typical quantitative lipidomics workflow.

Caption: mTOR signaling and lipid metabolism.[8][9][10][11]

Caption: Key steps in sphingolipid metabolism.[12][13][14][15][16]

Conclusion

Deuterated internal standards are not merely a technical convenience but a fundamental requirement for generating high-quality, reliable, and reproducible data in quantitative lipidomics. By effectively mitigating the inherent variability of MS-based analysis, these standards empower researchers to confidently identify and quantify lipid species, paving the way for groundbreaking discoveries in health and disease. The adoption of standardized protocols and the appropriate use of deuterated standards, as outlined in this guide, are essential for advancing the field of lipidomics and realizing its full potential in scientific research and drug development.

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. creative-diagnostics.com [creative-diagnostics.com]

- 4. Comprehensive Lipidomic Workflow for Multicohort Population Phenotyping Using Stable Isotope Dilution Targeted Liquid Chromatography-Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Role of mTOR in Glucose and Lipid Metabolism [mdpi.com]

- 10. The integral role of mTOR in lipid metabolism - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Overview of Sphingolipid Metabolism Pathways | BioRender Science Templates [biorender.com]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Sphingolipid Metabolism | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

The Role of 19:0 Lyso PE-d5 in Advancing Lipidomics Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

In the rapidly evolving field of lipidomics, the precise and accurate quantification of lipid species is paramount to unraveling their complex roles in health and disease. Internal standards are the cornerstone of robust quantitative lipid analysis, correcting for variability from sample preparation to mass spectrometric detection. This technical guide provides an in-depth overview of 19:0 Lysophosphatidylethanolamine-d5 (19:0 Lyso PE-d5), a key deuterated internal standard used in lipidomics internal standard mixtures for the accurate quantification of lysophosphatidylethanolamines (LPEs) and other lipid classes.

Understanding this compound: A Chemically Stable Internal Standard

This compound is a synthetic lysophospholipid containing a nonadecanoyl (19:0) fatty acid chain and a five-deuterium labeled phosphoethanolamine head group. Its chemical structure is 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5. The odd-numbered carbon chain (C19) makes it a non-endogenous lipid, meaning it is not naturally present in most biological samples. The deuterium (B1214612) labeling results in a mass shift that allows it to be distinguished from its endogenous, non-labeled counterparts by mass spectrometry, a critical feature for an internal standard.[1]

The primary function of this compound is to serve as an internal standard in liquid chromatography-mass spectrometry (LC-MS) based lipidomics workflows.[2][3] It is added to a sample at a known concentration at the beginning of the sample preparation process. By monitoring the signal of this compound alongside the endogenous lipids of interest, researchers can normalize the data, correcting for lipid loss during extraction and variations in ionization efficiency in the mass spectrometer. This normalization is crucial for achieving accurate and reproducible quantification of lipid species.

Quantitative Data Summary

The following tables provide key quantitative information for this compound and its inclusion in a widely used commercial internal standard mixture.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Chemical Formula | C₂₄H₄₅D₅NO₇P | [1] |

| Exact Mass | 500.36 g/mol | [1] |

| Molecular Weight | 500.67 g/mol | [1] |

| Purity | >99% | [1] |

| Storage Temperature | -20°C | [1] |

Table 2: Composition of this compound in a Commercial Internal Standard Mixture (UltimateSPLASH™ ONE)

| Component | Target Concentration (µg/mL) | Source |

| This compound | 25 | [4] |

Experimental Protocols: From Sample to Data

The accurate quantification of lysophospholipids using this compound as an internal standard involves a multi-step workflow, from sample preparation to data analysis. Below are detailed methodologies for key experiments.

Lipid Extraction from Plasma/Serum

This protocol is a modification of the widely used methyl-tert-butyl ether (MTBE) extraction method.

Materials:

-

Plasma or serum samples

-

Methanol (B129727) (MeOH), HPLC grade

-

Methyl-tert-butyl ether (MTBE), HPLC grade

-

Water, LC-MS grade

-

Internal Standard (IS) stock solution containing this compound

-

Centrifuge capable of 4°C

-

Vortex mixer

-

Nitrogen evaporator or vacuum concentrator

Procedure:

-

Thaw plasma/serum samples on ice.

-

In a clean microcentrifuge tube, add 20 µL of the plasma/serum sample.

-

Add a known amount of the internal standard mixture containing this compound to the sample. The final concentration of the internal standard should be optimized based on the expected concentration of the endogenous analytes.

-

Add 225 µL of cold methanol and vortex for 10 seconds.

-

Add 750 µL of cold MTBE and vortex for 10 seconds.

-

Incubate the mixture on a shaker at 4°C for 10 minutes.

-

Induce phase separation by adding 188 µL of LC-MS grade water and vortex for 20 seconds.

-

Centrifuge at 14,000 x g for 2 minutes at 4°C.

-

Carefully collect the upper organic phase, which contains the lipids, and transfer it to a new tube.

-

Dry the lipid extract under a gentle stream of nitrogen or using a vacuum concentrator.

-

Reconstitute the dried lipid extract in a suitable solvent for LC-MS analysis (e.g., 100 µL of methanol/toluene 9:1, v/v).

LC-MS/MS Analysis of Lysophosphatidylethanolamines

Instrumentation:

-

High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system

-

Reversed-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size)

-

Tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF) with an electrospray ionization (ESI) source

LC Conditions:

-

Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium (B1175870) formate

-

Mobile Phase B: Acetonitrile/Isopropanol (90:10, v/v) with 0.1% formic acid and 10 mM ammonium formate

-

Flow Rate: 0.4 mL/min

-

Column Temperature: 50°C

-

Injection Volume: 5 µL

-

Gradient:

-

0-2 min: 30% B

-

2-12 min: 30-100% B

-

12-15 min: 100% B

-

15.1-18 min: 30% B (re-equilibration)

-

MS/MS Conditions:

-

Ionization Mode: Positive and Negative ESI

-

Scan Type: Multiple Reaction Monitoring (MRM) or Selected Reaction Monitoring (SRM)

-

MRM Transition for this compound: The specific precursor and product ions will need to be determined based on the instrument and experimental conditions. For Lyso PEs, the neutral loss of the phosphoethanolamine head group is often monitored.

Visualizing Workflows and Pathways

Diagrams are essential for visualizing complex experimental workflows and biological pathways. The following diagrams were created using the DOT language in Graphviz.

References

- 1. avantiresearch.com [avantiresearch.com]

- 2. Miltefosine: a novel internal standard approach to lysophospholipid quantitation using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]

- 3. A combined flow injection/reversed-phase chromatography–high-resolution mass spectrometry workflow for accurate absolute lipid quantification with 13 ... - Analyst (RSC Publishing) DOI:10.1039/D0AN02443K [pubs.rsc.org]

- 4. SPLASH Brochure - Page 4 [online.flippingbook.com]

In-Depth Technical Guide to the Physical Properties of 19:0 Lyso PE-d5

For Researchers, Scientists, and Drug Development Professionals

Introduction

19:0 Lyso PE-d5, with the full chemical name 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine, is a deuterated lysophospholipid that serves as a valuable tool in various research applications, particularly in mass spectrometry-based lipidomics. Its structure, featuring a saturated 19-carbon acyl chain and a deuterated glycerol (B35011) backbone, provides a unique mass signature, making it an ideal internal standard for the quantification of lysophosphatidylethanolamines (Lyso-PEs) in biological samples. Understanding the physical properties of this molecule is crucial for its effective use in experimental settings, from sample preparation to data interpretation. This guide provides a comprehensive overview of the known and estimated physical characteristics of this compound, detailed experimental protocols for their determination, and an exploration of its role in cellular signaling.

Core Physical Properties

The physical behavior of this compound in aqueous and organic environments is dictated by its amphipathic nature, possessing a hydrophilic phosphoethanolamine headgroup and a long, saturated hydrophobic acyl tail. The inclusion of five deuterium (B1214612) atoms on the glycerol backbone minimally affects its overall chemical behavior but provides a distinct and measurable mass shift, crucial for its use as an internal standard.

Data Presentation: Quantitative Physical Properties

While specific experimental data for this compound is limited, the following table summarizes its known properties and provides well-reasoned estimations based on data from homologous lysophospholipids.

| Property | Value | Source/Method of Estimation |

| Full Chemical Name | 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine | Supplier Information |

| Molecular Formula | C₂₄H₄₅D₅NO₇P | Supplier Information |

| Formula Weight | 500.67 g/mol | Supplier Information[1] |

| Melting Point (°C) | Not Experimentally Determined. Estimated to be slightly lower than the non-deuterated form. | General effect of chain deuteration on lipids. |

| Critical Micelle Concentration (CMC) | Estimated to be in the low micromolar (µM) range in aqueous solutions. | Extrapolation from data on other saturated lysophospholipids which show a decrease in CMC with increasing acyl chain length.[2][3] |

| Solubility | ||

| Water | Sparingly soluble, forms micelles above CMC. | |

| Chloroform | Soluble | |

| Methanol | Soluble | |

| Dichloromethane:Methanol (1:1) | Soluble |

Impact of Deuteration

The primary modification in this compound is the replacement of five hydrogen atoms with deuterium on the glycerol backbone. This isotopic substitution has subtle but important effects on the physical properties of the molecule. Generally, deuteration of lipid acyl chains is known to lower the phase transition temperature (melting point) and can lead to a reduction in the lamellar repeat spacing and bilayer thickness in lipid assemblies. While the deuteration in this compound is on the glycerol backbone, it is reasonable to anticipate a slight alteration in its physical behavior compared to its non-deuterated counterpart, 19:0 Lyso PE.

Experimental Protocols

Accurate determination of the physical properties of this compound is essential for its application in research. The following are detailed methodologies for key experiments.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which this compound transitions from a solid to a liquid state.

Methodology:

-

Sample Preparation: A small amount of lyophilized this compound is finely ground into a powder.

-

Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.

-

Instrumentation: The loaded capillary is placed in a calibrated melting point apparatus.

-

Heating and Observation: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) approaching the expected melting point.

-

Data Recording: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire sample becomes a clear liquid (clear point) are recorded. The range between these two temperatures is the melting range.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental property of amphiphilic molecules and can be determined by various methods that detect the onset of micelle formation.

Methodology 1: Surface Tension Measurement

-

Principle: The surface tension of a surfactant solution decreases as its concentration increases. Once micelles begin to form, the concentration of the monomeric surfactant remains relatively constant, and thus the surface tension plateaus. The concentration at which this break occurs is the CMC.

-

Procedure:

-

Prepare a series of aqueous solutions of this compound with varying concentrations.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring method or Wilhelmy plate method).

-

Plot surface tension as a function of the logarithm of the concentration.

-

The CMC is determined from the point of intersection of the two linear portions of the graph.

-

Methodology 2: Isothermal Titration Calorimetry (ITC)

-

Principle: ITC measures the heat changes that occur upon the injection of a concentrated solution of the lysophospholipid into an aqueous buffer. The enthalpy of demicellization (or micellization) results in a characteristic sigmoidal curve when plotting heat change versus concentration, from which the CMC can be determined.

-

Procedure:

-

A concentrated solution of this compound is prepared in the desired buffer.

-

This solution is incrementally injected into the sample cell of the ITC instrument containing the same buffer.

-

The heat released or absorbed during each injection is measured.

-

The resulting data is plotted, and the CMC is determined from the inflection point of the titration curve.

-

Role in Cellular Signaling

Lysophosphatidylethanolamines (LPEs) are not merely structural components of cell membranes but also act as signaling molecules. They can influence a variety of cellular processes by interacting with specific receptors.

LPA1 Receptor-Mediated Signaling Pathway

LPE has been shown to act as an agonist for the Lysophosphatidic Acid Receptor 1 (LPA1), a G protein-coupled receptor (GPCR). The activation of LPA1 by LPE initiates a signaling cascade that leads to an increase in intracellular calcium concentration.

Workflow of LPE-Induced Calcium Mobilization:

References

An In-depth Technical Guide to 19:0 Lyso PE-d5

This guide provides a comprehensive overview of 19:0 Lyso PE-d5 (1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5), a deuterated lysophospholipid essential for advanced research applications. Tailored for researchers, scientists, and professionals in drug development, this document details its molecular characteristics, its critical role in lipidomics, and a representative experimental workflow for its application.

Molecular Profile and Chemical Properties

This compound is the deuterium-labeled form of 19:0 lysophosphatidylethanolamine. The "19:0" designation indicates that the lipid contains a nonadecanoic acid at the sn-1 position, characterized by a 19-carbon saturated acyl chain. The "-d5" signifies the presence of five deuterium (B1214612) atoms on the glycerol (B35011) backbone, which imparts a higher mass, making it an ideal internal standard for mass spectrometry-based quantification.

The core data for this compound are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₂₄H₄₅D₅NO₇P | [1][2] |

| Formula Weight | 500.67 g/mol | [1] |

| Exact Mass | 500.36 Da | [1] |

| Monoisotopic Mass | 500.36386 Da | [3] |

| Purity | >99% | [1] |

| CAS Number | 2342575-09-9 | [1][2] |

| Storage Temperature | -20°C | [1] |

| Percent Composition | C 57.58%, H 11.07%, N 2.80%, O 22.37%, P 6.19% | [1] |

Role in Research and Drug Development

Lysophosphatidylethanolamines (LPEs) are a class of lysophospholipids that can act as signaling molecules and are intermediates in lipid metabolism. While the specific biological functions of the 19:0 variant are not extensively detailed, LPEs, in general, are known to be involved in various physiological processes.

The primary application of this compound is as a stable isotope-labeled internal standard for quantitative analysis in lipidomics via nuclear magnetic resonance (NMR) or mass spectrometry (GC-MS or LC-MS).[2] The incorporation of stable heavy isotopes like deuterium is a powerful technique in drug development and metabolic research, as it allows for precise tracking and quantification of molecules without altering their chemical properties.[2] When added to a biological sample, this compound co-elutes with its non-deuterated, endogenous counterpart but is distinguishable by its higher mass, enabling accurate normalization and quantification of the target analyte.

Experimental Protocols: Quantitative Lipidomics Workflow

The following section outlines a detailed, representative methodology for the use of this compound as an internal standard in a typical LC-MS/MS-based lipidomics experiment to quantify lysophospholipids from a biological matrix (e.g., human plasma).

Objective: To accurately quantify the concentration of endogenous 19:0 Lyso PE and other related lipids in human plasma.

Materials:

-

Human plasma sample

-

This compound internal standard solution (e.g., 1 mg/mL in chloroform:methanol 1:1)

-

LC-MS grade solvents: Methanol, Acetonitrile, Water, Formic Acid, Chloroform

-

Phosphate Buffered Saline (PBS)

-

Centrifuge, evaporator, and LC-MS/MS system

Methodology:

-

Sample Preparation:

-

Thaw frozen plasma samples on ice.

-

Vortex the sample to ensure homogeneity.

-

For a 50 µL plasma sample, add 150 µL of ice-cold PBS to dilute.

-

-

Internal Standard Spiking:

-

Prepare a working solution of the this compound standard (e.g., 10 µg/mL in methanol).

-

Add a precise volume (e.g., 10 µL) of the internal standard working solution to the diluted plasma sample. This ensures a known quantity of the standard is present for later normalization.

-

-

Lipid Extraction (Bligh-Dyer Method):

-

To the 200 µL spiked sample, add 750 µL of a chloroform:methanol (1:2, v/v) solution. Vortex for 1 minute.

-

Add 250 µL of chloroform. Vortex for 1 minute.

-

Add 250 µL of water. Vortex for 1 minute.

-

Centrifuge the mixture at 3000 x g for 10 minutes at 4°C. This will induce phase separation.

-

Carefully collect the lower organic phase, which contains the lipids, using a glass pipette.

-

Dry the collected lipid extract under a gentle stream of nitrogen.

-

-

Reconstitution and Analysis:

-

Reconstitute the dried lipid film in a suitable volume (e.g., 100 µL) of the initial LC mobile phase (e.g., acetonitrile:water 50:50).

-

Transfer the reconstituted sample to an autosampler vial.

-

Inject the sample into the LC-MS/MS system for analysis.

-

-

Data Processing:

-

Identify the chromatographic peaks for both endogenous 19:0 Lyso PE and the this compound internal standard based on their retention times and specific mass-to-charge (m/z) ratios.

-

Calculate the peak area ratio of the endogenous analyte to the internal standard.

-

Quantify the concentration of the endogenous lipid by comparing this ratio to a standard curve generated with known concentrations of the non-labeled standard.

-

General Signaling Context of Lysophosphatidylethanolamines

While the direct signaling pathways for 19:0 Lyso PE are not well-defined, LPEs as a class are generated from the hydrolysis of phosphatidylethanolamines (PEs) by phospholipase enzymes, primarily phospholipase A₂ (PLA₂). Once produced, LPEs can be further metabolized or can act as signaling molecules, potentially interacting with G-protein coupled receptors (GPCRs) to elicit downstream cellular responses. This area remains a subject of active research.

References

Navigating the Nuances of 19:0 Lyso PE-d5 Solutions: A Technical Guide to Storage and Stability

For Immediate Release

This technical guide provides an in-depth analysis of the storage and stability of 19:0 Lyso PE-d5 solutions, a critical internal standard in lipidomics research. Addressed to researchers, scientists, and professionals in drug development, this document outlines best practices for handling, potential degradation pathways, and experimental protocols for stability assessment to ensure data integrity and reproducibility.

Introduction

1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5 (this compound) is a deuterated lysophosphatidylethanolamine (LPE) that serves as an essential internal standard for the accurate quantification of lysophospholipids in various biological matrices by mass spectrometry. The stability of this standard is paramount for reliable experimental outcomes. This guide synthesizes available data and provides detailed protocols to maintain the integrity of this compound solutions.

Physicochemical Properties and Recommended Storage

The stability of this compound is intrinsically linked to its physicochemical properties. As a saturated lysophospholipid, it is less susceptible to oxidation compared to its unsaturated counterparts. However, hydrolysis of the ester bond remains a primary concern.

Table 1: Physicochemical and Storage Information for this compound

| Property | Value | Source |

| Synonym | 1-nonadecanoyl-2-hydroxy-sn-glycero(d5)-3-phosphoethanolamine | [1] |

| Molecular Formula | C₂₄H₄₅D₅NO₇P | [2] |

| Molecular Weight | 500.67 g/mol | [2] |

| Purity | >99% | [2] |

| Supplied As | Solution in Dichloromethane:Methanol (1:1) | [2] |

| Recommended Storage Temperature | -20°C | [1][2] |

| Stated Stability | 1 Year at -20°C | [2] |

| Hygroscopic | No | [2] |

| Light Sensitive | No | [2] |

Best Practices for Handling and Storage of this compound Solutions

To ensure the long-term stability and prevent contamination of this compound solutions, the following handling and storage procedures are recommended:

-

Storage Container: Solutions should be stored in their original glass ampules or transferred to clean, amber glass vials with Teflon-lined caps (B75204) to prevent solvent evaporation and contamination from plasticizers.[3]

-

Inert Atmosphere: For maximum stability, it is advisable to overlay the solution with an inert gas like argon or nitrogen before sealing the vial, especially if it will be opened multiple times.

-

Aliquoting: To minimize the effects of repeated freeze-thaw cycles and reduce the risk of contamination, it is best practice to aliquot the stock solution into smaller, single-use volumes.[3]

-

Temperature Stability: Maintain a constant storage temperature of -20°C.[1][2] Avoid storing solutions in frost-free freezers that undergo temperature cycling.

-

Solvent Selection: While typically supplied in a dichloromethane:methanol mixture, if further dilution is necessary, use high-purity, LC-MS grade solvents to avoid introducing contaminants.

Potential Degradation Pathways

The primary degradation pathway for this compound is hydrolysis of the ester linkage, which can be catalyzed by acidic or basic conditions, as well as by enzymatic activity if exposed to biological contaminants.

References

- 1. Calcium Signaling of Lysophosphatidylethanolamine through LPA1 in Human SH-SY5Y Neuroblastoma Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lysophosphatidylethanolamine Affects Lipid Accumulation and Metabolism in a Human Liver-Derived Cell Line - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Lysophosphatidylethanolamine - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for the Use of 19:0 Lyso PE-d5 as an Internal Standard in Lipidomics

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the field of lipidomics, accurate quantification of lipid species is paramount for understanding their roles in health and disease. Mass spectrometry (MS)-based techniques, coupled with liquid chromatography (LC), have become the gold standard for detailed lipid analysis. The use of stable isotope-labeled internal standards is crucial for correcting for variations in sample preparation, extraction efficiency, and instrument response. 1-nonadecanoyl-2-hydroxy-sn-glycero-3-phosphoethanolamine-d5 (19:0 Lyso PE-d5) is a deuterated lysophosphatidylethanolamine (LPE) that serves as an excellent internal standard for the quantification of endogenous LPE species. Its odd-chain fatty acid (19:0) and deuterated head group ensure that it is chromatographically similar to endogenous LPEs while being distinguishable by its mass-to-charge ratio (m/z), minimizing interference and improving analytical accuracy.

These application notes provide detailed protocols for the use of this compound as an internal standard in a typical lipidomics workflow, from sample preparation to data analysis.

Quantitative Data Summary

The use of this compound as an internal standard allows for robust and reproducible quantification of lysophosphatidylethanolamines. Below is a summary of typical quantitative performance data that can be achieved with the described methods.

| Parameter | Typical Value | Notes |

| Linearity (r²) | > 0.99 | Over a concentration range of 1-1000 ng/mL. |

| Limit of Quantification (LOQ) | 1 - 10 ng/mL | Dependent on the specific instrument and matrix. |

| Intra-day Precision (%RSD) | < 10% | Based on replicate analyses within the same day.[1] |

| Inter-day Precision (%RSD) | < 15% | Based on analyses on different days.[1] |

| Recovery | 85 - 115% | Extraction efficiency as determined by spike-recovery experiments. |

Experimental Protocols

Sample Preparation and Lipid Extraction (Modified Folch Method)

This protocol is suitable for the extraction of lipids from plasma or serum samples.

Materials:

-

Biological sample (e.g., 50 µL of human plasma)

-

This compound internal standard solution (1 mg/mL in a suitable solvent like chloroform:methanol 1:1)

-

Chloroform (HPLC grade)

-

Methanol (HPLC grade)

-

0.9% NaCl solution (aqueous)

-

Microcentrifuge tubes (1.5 mL)

-

Nitrogen gas evaporator

-

Vortex mixer

-

Centrifuge

Procedure:

-

Sample Aliquoting: In a glass tube, add 50 µL of the biological sample (e.g., plasma).

-

Internal Standard Spiking: Add a known amount of this compound internal standard solution to the sample. The final concentration should be chosen to be within the linear range of the assay and comparable to the expected endogenous analyte concentrations. For example, add 10 µL of a 1 µg/mL working solution.

-

Solvent Addition: Add 1 mL of a 2:1 (v/v) chloroform:methanol mixture to the sample.

-

Vortexing: Vortex the mixture vigorously for 2 minutes to ensure thorough mixing and protein precipitation.

-

Phase Separation: Add 200 µL of 0.9% NaCl solution to the mixture and vortex for another 30 seconds.

-

Centrifugation: Centrifuge the sample at 2000 x g for 10 minutes at 4°C to separate the aqueous and organic layers.

-

Extraction of the Organic Layer: Carefully collect the lower organic layer (which contains the lipids) using a glass Pasteur pipette and transfer it to a new clean tube.

-

Drying: Evaporate the solvent to dryness under a stream of nitrogen gas at room temperature.

-

Reconstitution: Reconstitute the dried lipid extract in a suitable volume (e.g., 100 µL) of the initial mobile phase of the LC-MS/MS analysis (e.g., acetonitrile:isopropanol:water 65:30:5 v/v/v). Vortex for 30 seconds to ensure complete dissolution.

-

Sample Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Analysis

This protocol outlines a method using Hydrophilic Interaction Liquid Chromatography (HILIC) for the separation of lysophospholipids.

LC Parameters:

-

Column: ACQUITY UPLC BEH Amide column (2.1 x 100 mm, 1.7 µm) or equivalent HILIC column.

-

Mobile Phase A: Acetonitrile:Water (95:5 v/v) with 10 mM ammonium (B1175870) formate.

-

Mobile Phase B: Acetonitrile:Water (50:50 v/v) with 10 mM ammonium formate.

-

Flow Rate: 0.4 mL/min.

-

Injection Volume: 5 µL.

-

Column Temperature: 40°C.

-

Gradient:

-

0-1 min: 1% B

-

1-8 min: 1% to 20% B

-

8-10 min: 20% to 50% B

-

10-12 min: Hold at 50% B

-

12.1-15 min: Return to 1% B for re-equilibration.

-

MS/MS Parameters:

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Capillary Voltage: 3.0 kV.

-

Source Temperature: 150°C.

-

Desolvation Temperature: 400°C.

-

Collision Gas: Argon.

-

Multiple Reaction Monitoring (MRM) Transitions:

-

This compound: Precursor ion (m/z) 500.4 → Product ion (m/z) 283.3 (corresponding to the [M-H]- of the 19:0 fatty acid).

-

Endogenous Lyso PEs (example):

-

16:0 Lyso PE: Precursor ion (m/z) 452.3 → Product ion (m/z) 255.2

-

18:0 Lyso PE: Precursor ion (m/z) 480.3 → Product ion (m/z) 283.3

-

18:1 Lyso PE: Precursor ion (m/z) 478.3 → Product ion (m/z) 281.3

-

18:2 Lyso PE: Precursor ion (m/z) 476.3 → Product ion (m/z) 279.3

-

20:4 Lyso PE: Precursor ion (m/z) 500.3 → Product ion (m/z) 303.2

-

-

Visualizations

References

Application Note: A Robust LC-MS/MS Method for the Quantification of 19:0 Lyso PE-d5

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note details a comprehensive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantitative analysis of 19:0 Lysophosphatidylethanolamine-d5 (19:0 Lyso PE-d5). This compound serves as a critical internal standard for the accurate quantification of endogenous lysophosphatidylethanolamines (Lyso PEs), a class of bioactive lipids implicated in various physiological and pathological processes. This protocol provides a detailed methodology for sample preparation from biological matrices, optimized LC-MS/MS parameters, and data analysis, ensuring high sensitivity, specificity, and reproducibility.

Introduction